EL-102
EL-102
EL102 is a dual-inhibitor of apoptosis and angiogenesis. EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance. EL102 has in vitro activity against prostate cancer, characterised by accumulation in G2/M, induction of apoptosis, inhibition of Hif1α, and inhibition of tubulin polymerisation and decreased microtubule stability. In vivo, a combination of EL102 and docetaxel exhibits superior tumour inhibition. EL102 shows potential as both a single agent and within combination regimens for the treatment of prostate cancer, particularly in the chemoresistance setting.
Brand Name:
Vulcanchem
CAS No.:
1233948-61-2
VCID:
VC0526958
InChI:
InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3
SMILES:
CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC
Molecular Formula:
C19H16N2O3S2
Molecular Weight:
384.468
EL-102
CAS No.: 1233948-61-2
Cat. No.: VC0526958
Molecular Formula: C19H16N2O3S2
Molecular Weight: 384.468
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | EL102 is a dual-inhibitor of apoptosis and angiogenesis. EL102 shows pre-clinical in vitro and in vivo activity against prostate cancer and circumvents MDR1 resistance. EL102 has in vitro activity against prostate cancer, characterised by accumulation in G2/M, induction of apoptosis, inhibition of Hif1α, and inhibition of tubulin polymerisation and decreased microtubule stability. In vivo, a combination of EL102 and docetaxel exhibits superior tumour inhibition. EL102 shows potential as both a single agent and within combination regimens for the treatment of prostate cancer, particularly in the chemoresistance setting. |
|---|---|
| CAS No. | 1233948-61-2 |
| Molecular Formula | C19H16N2O3S2 |
| Molecular Weight | 384.468 |
| IUPAC Name | N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3 |
| Standard InChI Key | STJKZARVVAISJM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator